3-Amino-n,n-dimethylbenzenesulfonamide 3-Amino-n,n-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 6274-18-6
VCID: VC1971525
InChI: InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
SMILES: CN(C)S(=O)(=O)C1=CC=CC(=C1)N
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

3-Amino-n,n-dimethylbenzenesulfonamide

CAS No.: 6274-18-6

Cat. No.: VC1971525

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-n,n-dimethylbenzenesulfonamide - 6274-18-6

Specification

CAS No. 6274-18-6
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 3-amino-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Standard InChI Key APIVVDFBBPFBDZ-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)N
Canonical SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)N

Introduction

Chemical Identity and Basic Information

3-Amino-N,N-dimethylbenzenesulfonamide is an aromatic sulfonamide characterized by an amino group at the meta position relative to the sulfonamide group. The compound is commercially available from various chemical suppliers and serves as an important building block in organic synthesis.

Identification Parameters

ParameterValue
Chemical Name3-Amino-N,N-dimethylbenzenesulfonamide
CAS Registry Number6274-18-6
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
EC Number844-057-7
MDL NumberMFCD00602451
NSC Number36995
ChEMBL IDCHEMBL3968372

The compound is also known by several synonyms including 3-[(dimethylamino)sulfonyl]aniline and 3-dimethyl-aminosulfonylaniline, which reflect its structural characteristics .

Structural Information

Molecular Structure

The molecular structure of 3-Amino-N,N-dimethylbenzenesulfonamide consists of a benzene ring with an amino group (-NH₂) at the 3-position and a dimethylsulfonamide group (-SO₂N(CH₃)₂) connected to the benzene ring. This arrangement gives the molecule its distinctive chemical properties and reactivity.

Structural Identifiers

Identifier TypeValue
SMILESNc1cccc(c1)S(=O)(=O)N(C)C
InChIInChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
InChIKeyAPIVVDFBBPFBDZ-UHFFFAOYSA-N

The SMILES notation provides a linear representation of the compound's structure, while the InChI offers a more comprehensive structural description .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Amino-N,N-dimethylbenzenesulfonamide is essential for its handling, storage, and application in various chemical processes.

Physical Properties

PropertyValueSource
Physical StateSolid
Density1.273 g/cm³
Boiling Point367.4°C at 760 mmHg
Flash Point176°C
Predicted Water SolubilityModerate

Chemical Properties

Spectroscopic and Analytical Data

Spectroscopic data is crucial for compound identification and purity assessment. For 3-Amino-N,N-dimethylbenzenesulfonamide, various analytical techniques provide valuable information.

Predicted Collision Cross Section Data

The following table presents predicted collision cross section (CCS) values for various adducts of 3-Amino-N,N-dimethylbenzenesulfonamide, which are useful for mass spectrometry-based identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.06923141.8
[M+Na]⁺223.05117151.7
[M+NH₄]⁺218.09577149.5
[M+K]⁺239.02511145.7
[M-H]⁻199.05467143.8
[M+Na-2H]⁻221.03662147.6
[M]⁺200.06140144.1
[M]⁻200.06250144.1

These predicted CCS values are particularly valuable for identification purposes in ion mobility spectrometry coupled with mass spectrometry (IMS-MS), providing additional confirmation parameters beyond mass alone .

Hazard CodeStatementClassification
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Statements

Key precautionary statements (P-codes) for handling this compound include P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, and P403+P233, among others. These codes provide guidance on safe handling, storage, and response to accidental exposure .

Hazard Classes

The compound is classified under the following hazard categories:

  • Acute Toxicity, Category 4

  • Skin Irritation, Category 2

  • Eye Irritation, Category 2A

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation)

Applications and Research Relevance

3-Amino-N,N-dimethylbenzenesulfonamide serves multiple purposes in chemical research and pharmaceutical development.

Chemical Synthesis

The compound functions as a valuable building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives. Its reactive amino group at the 3-position allows for further functionalization to create more complex molecular structures .

Research Interest

The compound's inclusion in chemical databases such as PubChem, ChEMBL, and the NCI Database (NSC Number 36995) indicates ongoing research interest and potential applications in various scientific fields .

Comparative Analysis

Understanding the relationship between 3-Amino-N,N-dimethylbenzenesulfonamide and related compounds provides insight into its place within the broader chemical landscape.

Isomer Comparison

The positional isomer 4-Amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7) differs in having the amino group at the para position rather than the meta position. This structural difference significantly impacts physical properties and reactivity:

Property3-Amino derivative (6274-18-6)4-Amino derivative (1709-59-7)
Melting PointNot reported in sources170-172°C
Water SolubilityNot precisely reported626.8 mg/L (37°C)
pKaNot reported2.11 (H₂O, t = 25°C, I = 0.05)

The para-positioned amino group in the 4-isomer creates different electronic effects on the molecule compared to the meta-positioned amino group in the 3-isomer .

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